molecular formula C14H21FN2O B8433086 4-Aminomethyl-1-[2-(4-fluorophenoxy)ethyl]piperidine

4-Aminomethyl-1-[2-(4-fluorophenoxy)ethyl]piperidine

Cat. No. B8433086
M. Wt: 252.33 g/mol
InChI Key: XDYGSHJOCCXIQG-UHFFFAOYSA-N
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Patent
US05760035

Procedure details

In a similar manner to Example 3, a mixture of 4-(dimethylaminomethyliminomethyl)piperidine (6.42 g), 2-bromoethyl 4-fluorophenyl ether (8.3 g), triethylamine (5.3 ml) and toluene (20 ml) was heated on a steam bath for 16 hours to give 4-aminomethyl-1-[2-(4-fluorophenoxy)ethyl]piperidine as an oil.
Name
4-(dimethylaminomethyliminomethyl)piperidine
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C[N:5]=[CH:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22]Br)=[CH:16][CH:15]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[NH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([CH2:22][CH2:21][O:20][C:17]2[CH:18]=[CH:19][C:14]([F:13])=[CH:15][CH:16]=2)[CH2:11][CH2:12]1

Inputs

Step One
Name
4-(dimethylaminomethyliminomethyl)piperidine
Quantity
6.42 g
Type
reactant
Smiles
CN(C)CN=CC1CCNCC1
Name
Quantity
8.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OCCBr
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCOC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.